Physalaemin

Description

Properties

IUPAC Name |

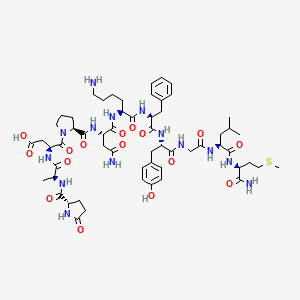

(3S)-4-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxo-3-[[(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H84N14O16S/c1-31(2)25-39(54(84)66-36(49(61)79)21-24-89-4)65-47(76)30-62-51(81)40(27-34-15-17-35(73)18-16-34)68-55(85)41(26-33-11-6-5-7-12-33)69-53(83)37(13-8-9-22-59)67-56(86)42(28-45(60)74)70-57(87)44-14-10-23-72(44)58(88)43(29-48(77)78)71-50(80)32(3)63-52(82)38-19-20-46(75)64-38/h5-7,11-12,15-18,31-32,36-44,73H,8-10,13-14,19-30,59H2,1-4H3,(H2,60,74)(H2,61,79)(H,62,81)(H,63,82)(H,64,75)(H,65,76)(H,66,84)(H,67,86)(H,68,85)(H,69,83)(H,70,87)(H,71,80)(H,77,78)/t32-,36-,37-,38-,39-,40-,41-,42-,43-,44-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHSUJLMLURFKID-YFUSJSQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C4CCC(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H]4CCC(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H84N14O16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501043248 | |

| Record name | Physalaemin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501043248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1265.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2507-24-6 | |

| Record name | Physalaemin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002507246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Physalaemin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501043248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHYSALAEMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0T4KV6B9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and History of Physalaemin: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and foundational experimental characterization of physalaemin, a pioneering member of the tachykinin peptide family. Isolated from the skin of the South American frog, Physalaemus fuscumaculatus, this compound has been instrumental in advancing our understanding of tachykinin pharmacology and the function of neurokinin receptors. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the original isolation and characterization methodologies, its physiological effects, and the signaling pathways it activates. Quantitative data are presented in structured tables for clarity, and key experimental protocols are detailed to facilitate replication and further investigation. Mandatory visualizations of signaling pathways and experimental workflows are provided in the DOT language for use with Graphviz.

Introduction

The tachykinin family of peptides, characterized by the common C-terminal amino acid sequence Phe-X-Gly-Leu-Met-NH₂, plays a crucial role in a myriad of physiological processes, including smooth muscle contraction, vasodilation, and neurotransmission. This compound holds a significant place in the history of this family as one of the first tachykinins to be isolated and structurally characterized, predating the sequencing of the mammalian tachykinin, Substance P. Its discovery and subsequent study have provided a fundamental framework for the investigation of tachykinin-receptor interactions and their physiological consequences.

This guide will delve into the seminal work of Vittorio Erspamer and his colleagues, who first identified and described this compound. We will cover its initial isolation from a natural source, the elucidation of its primary structure, and its chemical synthesis. Furthermore, this document will detail the early pharmacological studies that defined its biological activities and explore the intracellular signaling cascades it triggers upon binding to its cognate receptor.

Discovery and Initial Characterization

Isolation and Identification

This compound was first isolated in the early 1960s by the Italian pharmacologist Vittorio Erspamer and his team from methanol extracts of the skin of the neotropical frog, Physalaemus fuscumaculatus.[1] The initial purification of this potent hypotensive and smooth muscle-stimulating substance involved a multi-step process.

Structural Elucidation and Synthesis

Following its isolation, the primary structure of this compound was determined in 1964 by Anastasi and colleagues.[1] Through a combination of total and partial acid hydrolysis, enzymatic cleavage with trypsin and chymotrypsin, and end-group analysis, they identified this compound as an undecapeptide with the following amino acid sequence:

pGlu-Ala-Asp-Pro-Asn-Lys-Phe-Tyr-Gly-Leu-Met-NH₂

The N-terminus is blocked by a pyroglutamic acid (pGlu) residue, and the C-terminus is amidated.

Contemporaneously, the first chemical synthesis of this compound was achieved in 1964 by Bernardi and his research group, confirming the elucidated structure.[1]

Quantitative Data

| Parameter | This compound | Substance P | Receptor | Assay System | Reference |

| EC₅₀ (Smooth Muscle Contraction) | Not explicitly found | ~1-10 nM | NK1 | Guinea Pig Ileum | Representative data |

| Kᵢ (Receptor Binding Affinity) | Not explicitly found | ~0.1-1 nM | NK1 | Various cell lines expressing NK1R | Representative data |

| EC₅₀ (Intracellular Ca²⁺ Mobilization) | Not explicitly found | ~1.3 nM | NK1 | Human Astrocytoma Cells (U-373 MG) | [1] |

Note: Explicit EC₅₀ and Kᵢ values for this compound from the original studies were not found in the available literature. The provided values for Substance P are representative and serve as a close proxy due to their shared action on the NK1 receptor.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by acting as a potent agonist for the neurokinin 1 receptor (NK1R), a member of the G-protein coupled receptor (GPCR) superfamily. The binding of this compound to the NK1R primarily activates the Gαq subunit of the heterotrimeric G-protein. This initiates a downstream signaling cascade that leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC), ultimately resulting in a physiological response, such as smooth muscle contraction.

NK1 Receptor Signaling Pathway

Caption: this compound-induced NK1 receptor signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound. Given the historical nature of its discovery, some protocols are based on established techniques of that era and on modern adaptations for similar tachykinins like Substance P.

Workflow for Isolation and Characterization of this compound

Caption: Workflow for the isolation and characterization of this compound.

Guinea Pig Ileum Smooth Muscle Contraction Assay

This ex vivo assay is a classic method for assessing the contractile activity of substances like this compound on smooth muscle.

-

Tissue Preparation:

-

A male guinea pig (250-350 g) is euthanized by cervical dislocation.

-

The abdomen is opened, and a segment of the terminal ileum is excised and placed in warm, oxygenated Tyrode's solution (Composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6).

-

The ileum is cleaned of mesenteric tissue and the lumen is gently flushed with Tyrode's solution.

-

A 2-3 cm segment is cut and mounted in a 10 mL organ bath containing Tyrode's solution at 37°C, continuously bubbled with 95% O₂ / 5% CO₂.

-

One end of the tissue is attached to a fixed hook, and the other end is connected to an isometric force transducer.

-

The tissue is allowed to equilibrate for 60 minutes under a resting tension of 1 g, with washes every 15 minutes.

-

-

Experimental Procedure:

-

Cumulative concentration-response curves are generated by adding this compound (or a related agonist) to the organ bath in increasing concentrations.

-

Each concentration is allowed to remain in contact with the tissue until a stable contraction is achieved (typically 2-3 minutes).

-

The contractile force is recorded using a data acquisition system.

-

The results are expressed as a percentage of the maximal contraction induced by a standard agonist (e.g., acetylcholine or KCl).

-

EC₅₀ values are calculated from the concentration-response curves.

-

Intracellular Calcium Mobilization Assay

This in vitro assay measures the ability of this compound to induce an increase in intracellular calcium concentration in cells expressing the NK1 receptor.

-

Cell Culture and Dye Loading:

-

Human astrocytoma cells (U-373 MG), which endogenously express the NK1 receptor, or other suitable cell lines transfected with the NK1R gene, are cultured to 80-90% confluency in appropriate media.

-

Cells are harvested and seeded into a 96-well black-walled, clear-bottom plate.

-

On the day of the assay, the culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution for 30-60 minutes at 37°C.

-

After incubation, the cells are washed to remove excess dye.

-

-

Measurement of Calcium Flux:

-

The 96-well plate is placed in a fluorescence plate reader equipped with an automated injection system.

-

A baseline fluorescence reading is taken for a set period.

-

This compound at various concentrations is injected into the wells, and fluorescence is continuously monitored.

-

The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is recorded.

-

Data are typically expressed as the peak fluorescence response over baseline, and EC₅₀ values are determined.

-

Phosphoinositide Hydrolysis Assay

This assay quantifies the accumulation of inositol phosphates, a downstream product of PLC activation, following receptor stimulation by this compound.

-

Cell Labeling:

-

Cells expressing the NK1 receptor are cultured in an inositol-free medium supplemented with [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

-

Stimulation and Extraction:

-

After labeling, the cells are washed and pre-incubated with a buffer containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

-

The cells are then stimulated with various concentrations of this compound for a defined period (e.g., 30-60 minutes).

-

The reaction is terminated by the addition of a cold acid solution (e.g., trichloroacetic acid).

-

The acid-soluble fraction, containing the inositol phosphates, is collected after centrifugation.

-

-

Quantification:

-

The inositol phosphates in the acid-soluble fraction are separated by anion-exchange chromatography.

-

The radioactivity in the fractions corresponding to inositol monophosphate (IP₁), inositol bisphosphate (IP₂), and inositol trisphosphate (IP₃) is quantified by liquid scintillation counting.

-

The total accumulation of [³H]-inositol phosphates is calculated and used to generate concentration-response curves.

-

Conclusion

The discovery and characterization of this compound marked a pivotal moment in peptide pharmacology. It not only introduced a new family of bioactive peptides, the tachykinins, but also provided a crucial tool for the early investigation of their physiological roles and the receptors through which they act. The experimental methodologies developed and applied in the study of this compound have laid the groundwork for much of the subsequent research in the field of tachykinin and GPCR signaling. This technical guide serves as a detailed resource for understanding the historical context and the foundational experimental science behind this important molecule, providing valuable insights for contemporary research and drug development endeavors.

References

An In-depth Technical Guide to the Structure and Conformation of Physalaemin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physalaemin, a potent tachykinin peptide first isolated from the skin of the South American frog Physalaemus fuscumaculatus, has garnered significant interest within the scientific community. Its structural similarity to mammalian Substance P and its high affinity for the neurokinin-1 (NK1) receptor make it a valuable tool for studying tachykinin pharmacology and a potential lead compound in drug development. This technical guide provides a comprehensive overview of the structure and conformation of this compound, detailing its amino acid sequence, conformational dynamics in various environments, and the key experimental protocols used for its characterization. Furthermore, it elucidates the signaling pathways activated upon its binding to the NK1 receptor, offering insights for researchers in pharmacology and medicinal chemistry.

Primary Structure and Physicochemical Properties

This compound is an undecapeptide with the following amino acid sequence:

pGlu-Ala-Asp-Pro-Asn-Lys-Phe-Tyr-Gly-Leu-Met-NH₂

The N-terminus is blocked by a pyroglutamic acid (pGlu) residue, and the C-terminus is amidated. These modifications are common in bioactive peptides and contribute to their stability by protecting against degradation by exopeptidases.

| Property | Value |

| Molecular Formula | C₅₈H₈₄N₁₄O₁₆S |

| Molecular Weight | 1265.43 g/mol |

| Amino Acid Sequence | pGlu-Ala-Asp-Pro-Asn-Lys-Phe-Tyr-Gly-Leu-Met-NH₂ |

| N-terminus | Pyroglutamic Acid (pGlu) |

| C-terminus | Amide |

Conformational Analysis

The three-dimensional structure of this compound is highly dependent on its environment. This conformational flexibility is crucial for its biological activity, allowing it to adopt a specific conformation for binding to the NK1 receptor.

Conformation in Aqueous Solution

In aqueous solutions, this compound predominantly exists in a flexible, random coil conformation. This lack of a defined structure is typical for many small peptides in polar solvents, where interactions with water molecules dominate over intramolecular hydrogen bonds.

Conformation in Non-polar Environments and Lipid Micelles

In contrast to its state in water, this compound adopts a more ordered structure in non-polar environments, such as methanol, dimethyl sulfoxide (DMSO), and lipid micelles, which mimic the cell membrane. In these environments, the peptide folds into a helical conformation, particularly in the C-terminal region.

Nuclear Magnetic Resonance (NMR) studies have been instrumental in elucidating these conformational changes. Key findings include:

-

Helical Structure: A right-handed α-helical conformation is induced from Pro⁴ to the C-terminus in membrane-mimicking environments.

-

Salt Bridge: A salt bridge between the side chains of Asp³ and Lys⁶ stabilizes the folded structure.

-

Hydrogen Bonds: Intramolecular hydrogen bonds further stabilize the helical conformation.

This induced helical structure is believed to be the bioactive conformation that this compound adopts when it interacts with the NK1 receptor.

Comparison with Substance P

This compound and Substance P share a high degree of sequence homology in their C-terminal region, which is the primary determinant for binding to the NK1 receptor. Both peptides adopt a similar helical conformation in this region when in a non-polar environment. However, differences in their N-terminal sequences lead to variations in the overall flexibility and conformation of this part of the molecule.

Experimental Protocols

The determination of this compound's structure and conformation has relied on a combination of peptide synthesis and advanced analytical techniques.

Solid-Phase Peptide Synthesis (SPPS)

This compound and its analogs are typically synthesized using Fmoc-based solid-phase peptide synthesis (SPPS).

General Protocol:

-

Resin Preparation: A Rink amide resin is used to generate the C-terminal amide. The resin is swelled in a suitable solvent like dimethylformamide (DMF).

-

Amino Acid Coupling: The C-terminal amino acid (Fmoc-Met-OH) is coupled to the resin. This is followed by sequential coupling of the remaining amino acids in the sequence. Each coupling step involves:

-

Fmoc Deprotection: Removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain using a solution of piperidine in DMF.

-

Activation and Coupling: The carboxylic acid of the incoming Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and then coupled to the free N-terminus of the peptide-resin.

-

-

Pyroglutamic Acid Formation: The N-terminal glutamine is cyclized to pyroglutamic acid, often by a dehydration reaction.

-

Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).

-

Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

Caption: A diagram illustrating the major signaling cascades initiated by the binding of this compound to the NK1 receptor.

Conclusion

This compound remains a cornerstone for research into tachykinin peptides and their receptors. Its distinct conformational properties, potent biological activity, and well-characterized signaling pathway provide a solid foundation for further investigations. For drug development professionals, the structure-activity relationships of this compound and its analogs offer valuable insights for the design of novel therapeutics targeting the NK1 receptor, with potential applications in pain, inflammation, and other pathological conditions. This guide has provided a detailed overview of the core structural and conformational features of this compound, intended to serve as a valuable resource for the scientific community.

A Technical Guide to the Physalaemin Tachykinin Family: Classification, Signaling, and Experimental Analysis

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Introduction to the Tachykinin Peptide Family

The tachykinin family represents one of the largest and most evolutionarily conserved groups of neuropeptides found across the animal kingdom.[1][2] First identified by their ability to induce rapid contractions in smooth muscle tissue, these peptides are characterized by a signature C-terminal amino acid sequence: -Phe-X-Gly-Leu-Met-NH2 , where 'X' is typically a branched aliphatic or aromatic amino acid.[3][4] This conserved region is critical for receptor activation.[4]

While over 40 tachykinin peptides have been identified in species ranging from mollusks to mammals, the primary mammalian tachykinins are Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB).[1][4] These peptides are derived from the alternate processing of three genes (Tac1, Tac3, and Tac4).[4] Physalaemin, a non-mammalian tachykinin isolated from the skin of the Physalaemus frog, is a prototypical member of this family and serves as a vital pharmacological tool due to its high potency and close structural homology to Substance P.[5][6] Tachykinins mediate a vast array of physiological and pathological processes, including pain transmission, neurogenic inflammation, smooth muscle contractility, and mood regulation, making their receptors significant targets for therapeutic intervention.[4][7]

This compound: A Prototypical Non-Mammalian Tachykinin

This compound is an undecapeptide with the amino acid sequence pGlu-Ala-Asp-Pro-Asn-Lys-Phe-Tyr-Gly-Leu-Met-NH2.[5] First isolated in 1964, it has biological activities characteristic of the tachykinin family, including potent vasodilation, hypotension, and stimulation of extravascular smooth muscle and salivary secretion.[6]

Its significance in research stems from its close functional and structural relationship to the mammalian tachykinin Substance P.[5] Notably, this compound often exhibits a higher affinity for the primary mammalian SP receptor, the Neurokinin-1 (NK1) receptor, making it a valuable agonist for studying NK1 receptor function and pharmacology.[6][8] In membrane-like environments, this compound adopts a helical conformation, a structural feature essential for its high-affinity binding to the NK1 receptor.[6]

Classification of Tachykinin Receptors

The diverse biological effects of tachykinins are mediated by three distinct G protein-coupled receptors (GPCRs), designated Neurokinin-1 (NK1), Neurokinin-2 (NK2), and Neurokinin-3 (NK3).[1][7] These receptors share significant sequence homology, particularly within their seven transmembrane domains, but exhibit distinct pharmacological profiles and ligand preferences.[7][9] While there is a preferred endogenous ligand for each receptor, a degree of cross-reactivity exists, where a specific tachykinin can bind to and activate other receptor subtypes, albeit typically with lower affinity.[10][11]

Data Presentation: Tachykinin Receptor Classification and Ligand Selectivity

The following table summarizes the classification of the three primary tachykinin receptors and the relative selectivity of key endogenous and exogenous ligands.

| Receptor | Preferred Endogenous Ligand | Other Key Ligands | Primary Signaling Transduction |

| NK1 | Substance P (SP) | This compound (high affinity agonist) | Gq/11; PLC activation, Ca2+ mobilization |

| NK2 | Neurokinin A (NKA) | Neuropeptide K (NPK), Neuropeptide γ (NPγ) | Gq/11; PLC activation, Ca2+ mobilization |

| NK3 | Neurokinin B (NKB) | Senktide (selective synthetic agonist) | Gq/11; PLC activation, Ca2+ mobilization |

Receptor Binding and Functional Potency Data

The interaction of tachykinins with their receptors is quantified using several key pharmacological parameters. Binding affinity (Ki/Kd) measures the strength of the interaction between a ligand and a receptor. Potency (EC50/IC50) refers to the concentration of a ligand required to elicit 50% of the maximal response or displacement.

Data Presentation: Comparative Receptor Binding and Functional Potency

The table below presents quantitative data for various tachykinins at an NK1-like receptor, illustrating the high affinity of this compound. Data is compiled from studies on toad intestinal membranes (IC50) and rat urinary bladder (EC50).[12][13]

| Ligand | Receptor Target | Parameter | Value (nM) | Species/Tissue Source |

| This compound | NK1-like | IC50 | 6.7 | Bufo marinus (Cane Toad) Intestine |

| Substance P (SP) | NK1-like | IC50 | 10.7 | Bufo marinus (Cane Toad) Intestine |

| Neurokinin A (NKA) | NK1-like | IC50 | 57.8 | Bufo marinus (Cane Toad) Intestine |

| Neurokinin B (NKB) | NK1-like | IC50 | 77.5 | Bufo marinus (Cane Toad) Intestine |

| This compound | NK1 | EC50 | 9 | Rat Urinary Bladder |

| GR 73,632 (NK1 Agonist) | NK1 | EC50 | 17 | Rat Urinary Bladder |

Tachykinin Receptor Signaling Pathway

Upon agonist binding, tachykinin receptors undergo a conformational change that facilitates their coupling to heterotrimeric G proteins, primarily of the Gq/11 family.[10] This initiates a well-characterized intracellular signaling cascade. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4] Concurrently, DAG activates protein kinase C (PKC), leading to the phosphorylation of various downstream protein targets. The culmination of this pathway is a rapid increase in intracellular Ca2+ concentration, which drives the ultimate cellular response, such as smooth muscle contraction or neuronal excitation.[4][10]

Key Experimental Methodologies

The characterization of this compound and other tachykinins relies on a suite of established experimental protocols designed to measure receptor binding and functional activity.

Radioligand Competition Binding Assay

This technique is the gold standard for determining the binding affinity (Ki) of an unlabeled compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.[14]

Detailed Methodology:

-

Membrane Preparation: Tissues or cells expressing the target receptor (e.g., CHO cells transfected with the NK1 receptor) are homogenized and centrifuged to isolate a membrane fraction rich in receptors.[2][15]

-

Assay Buffer: A buffer containing protease inhibitors is prepared to maintain the integrity of the peptides and receptors.[2]

-

Incubation: The membrane preparation is incubated in the assay buffer with a fixed concentration of a high-affinity radioligand (e.g., [3H]-SP) and varying concentrations of the unlabeled competitor compound.[2][14]

-

Separation: After reaching equilibrium, the reaction is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand in the solution.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC50, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vitro Functional Assay: Guinea Pig Ileum Contraction

The isolated guinea pig ileum is a classic and robust preparation for assessing the functional potency (EC50) of tachykinins by measuring smooth muscle contraction.[16][17] The longitudinal muscle of the ileum is densely populated with NK1 and NK2 receptors.[18]

Detailed Methodology:

-

Tissue Dissection: A segment of the ileum is excised from a guinea pig and flushed to remove its contents.[19]

-

Organ Bath Setup: The tissue segment is suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.[16][19]

-

Transducer Connection: One end of the tissue is fixed, while the other is connected to an isometric force transducer to record contractile responses. A resting tension (e.g., 1 g) is applied.[19]

-

Equilibration: The tissue is allowed to equilibrate in the bath until a stable baseline is achieved.

-

Cumulative Dose-Response Curve: The agonist (e.g., this compound) is added to the bath in a cumulative manner, with each subsequent concentration added only after the response to the previous one has plateaued.

-

Data Analysis: The magnitude of contraction is recorded for each agonist concentration. The responses are normalized to the maximal contraction, and the data are plotted as a percentage of maximal response versus the log concentration of the agonist to determine the EC50 value.

References

- 1. The tachykinin peptide family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Radiochemical Synthesis and Evaluation of Novel Radioconjugates of Neurokinin 1 Receptor Antagonist Aprepitant Dedicated for NK1R-Positive Tumors [mdpi.com]

- 3. MeSH Browser [meshb.nlm.nih.gov]

- 4. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Tachykinins and tachykinin receptors: structure and activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Localization of tachykinin binding sites (NK1, NK2, NK3 ligands) in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chimeric NK1 (substance P)/NK3 (neurokinin B) receptors. Identification of domains determining the binding specificity of tachykinin agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacological and biochemical investigation of receptors for the toad gut tachykinin peptide, bufokinin, in its species of origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. GR 73,632 and [Glu(OBzl)11]substance P are selective agonists for the septide-sensitive tachykinin NK1 receptor in the rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 15. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Guinea Pig Ileum [sheffbp.co.uk]

- 17. Tachykinin-induced contractions in the circular muscle of guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Tachykinin-induced contraction of the guinea-pig isolated oesophageal mucosa is mediated by NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Physalaemin: From its Amphibian Source to Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physalaemin, a potent tachykinin peptide, is a subject of significant interest in pharmacology and drug development due to its high affinity for the neurokinin-1 (NK1) receptor, a key player in inflammation, pain transmission, and smooth muscle contractility. This technical guide provides a comprehensive overview of this compound, covering its natural source, chemical characteristics, and biological functions. Detailed experimental protocols for its isolation, chemical synthesis, and key biological assays are presented to facilitate further research. Furthermore, this document elucidates the intracellular signaling cascade initiated by this compound upon binding to the NK1 receptor, offering a deeper understanding of its mechanism of action.

Introduction

This compound is an undecapeptide originally isolated from the skin of the South American frog, Physalaemus fuscumaculatus.[1][2] It belongs to the tachykinin family of neuropeptides, which are characterized by a common C-terminal amino acid sequence, Phe-X-Gly-Leu-Met-NH₂.[3] this compound shares significant structural and functional homology with the mammalian tachykinin, Substance P (SP), and is a powerful vasodilator and hypotensive agent.[1] Notably, it exhibits a high and selective affinity for the neurokinin-1 (NK1) receptor, making it a valuable pharmacological tool for studying this receptor's function and for the development of novel therapeutics targeting the NK1 receptor pathway.[3][4]

Chemical and Physical Properties

This compound is a linear undecapeptide with the following amino acid sequence: pGlu-Ala-Asp-Pro-Asn-Lys-Phe-Tyr-Gly-Leu-Met-NH₂. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Amino Acid Sequence | pGlu-Ala-Asp-Pro-Asn-Lys-Phe-Tyr-Gly-Leu-Met-NH₂ | [4] |

| Molecular Formula | C₅₈H₈₄N₁₄O₁₆S | [4] |

| Molar Mass | 1265.45 g/mol | [4] |

| Structure | Linear undecapeptide | [4] |

Biological Activity and Pharmacological Data

This compound exerts its biological effects primarily through the activation of the NK1 receptor, a G-protein coupled receptor (GPCR).[4] This interaction initiates a cascade of intracellular events, leading to various physiological responses.

Receptor Binding Affinity

| Receptor Subtype | Binding Affinity (Kᵢ) | Cell Line/Tissue | Notes |

| NK1 | High affinity | Various | This compound binds selectively to the NK1 receptor.[4] |

| NK2 | Low affinity | Shows significantly lower affinity compared to the NK1 receptor. | |

| NK3 | Low affinity | Shows significantly lower affinity compared to the NK1 receptor. |

Functional Potency

The potency of this compound in eliciting biological responses has been characterized in various functional assays, most notably in smooth muscle contraction studies.

| Assay | EC₅₀ | Tissue/Cell Line | Notes |

| Guinea Pig Ileum Contraction | Potent | Guinea Pig Ileum | This compound is a potent contractile agent in this tissue.[5][6] |

Experimental Protocols

This section provides detailed methodologies for the isolation, synthesis, and biological characterization of this compound.

Isolation and Purification from Physalaemus Frog Skin

The following protocol outlines a general procedure for the extraction and purification of this compound from the skin of Physalaemus frogs, based on common methods for peptide isolation from amphibian skin.

Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Methodology:

-

Skin Collection and Extraction:

-

Humanely sacrifice the Physalaemus frog and carefully remove the dorsal skin.

-

Immediately immerse the skin in cold methanol containing 0.1% trifluoroacetic acid (TFA) to prevent enzymatic degradation.

-

Homogenize the skin tissue using a suitable homogenizer.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude peptide extract.

-

-

Solid-Phase Extraction (SPE):

-

Activate a C18 SPE cartridge by washing with methanol followed by equilibration with 0.1% TFA in water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with 0.1% TFA in water to remove salts and hydrophilic impurities.

-

Elute the peptides with a stepwise gradient of acetonitrile (e.g., 20%, 40%, 60%, 80%) in 0.1% TFA.

-

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Lyophilize the peptide-containing fractions from SPE.

-

Reconstitute the dried extract in 0.1% TFA.

-

Inject the sample onto a C18 RP-HPLC column (e.g., Vydac C18, 5 µm, 4.6 x 250 mm).

-

Elute the peptides using a linear gradient of acetonitrile in 0.1% TFA (e.g., 0-60% acetonitrile over 60 minutes) at a flow rate of 1 mL/min.

-

Monitor the elution profile at 214 nm and 280 nm.

-

-

Fraction Collection and Analysis:

-

Collect fractions corresponding to the observed peaks.

-

Analyze the fractions using mass spectrometry (e.g., MALDI-TOF or ESI-MS) to identify the fraction containing the peptide with the correct molecular weight for this compound.

-

Confirm the amino acid sequence through Edman degradation or tandem mass spectrometry (MS/MS).

-

Solid-Phase Peptide Synthesis (SPPS)

The following is a detailed protocol for the Fmoc-based solid-phase synthesis of this compound.

Fmoc-SPPS Workflow for this compound

Caption: General workflow for the solid-phase synthesis of this compound.

Methodology:

-

Resin Preparation:

-

Swell Rink Amide resin in dimethylformamide (DMF) for 1 hour in a reaction vessel.

-

-

Amino Acid Coupling Cycle (repeated for each amino acid in the sequence from C-terminus to N-terminus):

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Washing: Wash the resin thoroughly with DMF (5 times) and then with dichloromethane (DCM) (3 times) and DMF (3 times).

-

Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin substitution), HBTU (2.9 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

-

-

Washing: Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Cleavage and Deprotection:

-

After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA solution to ice-cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Air-dry the crude peptide pellet.

-

Purify the crude peptide by RP-HPLC using a similar gradient as described in the isolation protocol.

-

Lyophilize the pure fractions to obtain the final peptide.

-

-

Characterization:

-

Confirm the identity and purity of the synthesized this compound using mass spectrometry and analytical HPLC.

-

Calcium Mobilization Assay

This protocol describes a method to measure the increase in intracellular calcium concentration in response to this compound in a cell line stably expressing the human NK1 receptor (e.g., CHO-NK1).

Calcium Mobilization Assay Workflow

Caption: Workflow for a this compound-induced calcium mobilization assay.

Methodology:

-

Cell Culture and Plating:

-

Culture CHO-K1 cells stably expressing the human NK1 receptor (CHO-NK1) in appropriate growth medium.

-

Seed the cells into a black-walled, clear-bottom 96-well plate at a density of 50,000 cells per well and incubate overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye such as Fluo-4 AM (e.g., 2 µM) and an anion-exchange inhibitor like probenecid (e.g., 2.5 mM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).

-

Remove the growth medium from the cells and add the loading buffer to each well.

-

Incubate the plate for 1 hour at 37°C in the dark.

-

-

Compound Addition and Fluorescence Measurement:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Place the 96-well plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic fluorescence measurements.

-

Establish a baseline fluorescence reading for approximately 20 seconds.

-

Add the this compound dilutions to the respective wells and continue to measure the fluorescence intensity every 1-2 seconds for at least 2 minutes.

-

-

Data Analysis:

-

The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

-

Calculate the peak fluorescence response for each concentration of this compound.

-

Plot the peak response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

Signaling Pathway

Upon binding to the NK1 receptor, this compound induces a conformational change in the receptor, leading to the activation of a heterotrimeric G-protein of the Gq/11 family. This initiates a well-characterized signaling cascade.

This compound-NK1 Receptor Signaling Pathway

Caption: Signaling cascade initiated by this compound binding to the NK1 receptor.

Mechanism of Action:

-

Receptor Activation: this compound binds to the extracellular domain of the NK1 receptor.

-

G-Protein Coupling: The activated NK1 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gq protein, causing the dissociation of the Gαq-GTP and Gβγ subunits.

-

Phospholipase C Activation: The Gαq-GTP subunit activates the enzyme phospholipase C (PLC).

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Mobilization: IP₃, being water-soluble, diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.

-

Protein Kinase C Activation: DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

-

Cellular Response: The elevated intracellular Ca²⁺ and activated PKC lead to a variety of downstream cellular responses, including smooth muscle contraction, neurotransmission, and inflammatory processes.

Conclusion

This compound continues to be an invaluable tool in the study of tachykinin receptors and their physiological roles. Its high affinity and selectivity for the NK1 receptor make it a benchmark compound for the characterization of novel NK1 receptor antagonists. The detailed protocols and signaling pathway information provided in this guide are intended to support and facilitate further research into the pharmacology of this compound and the development of new therapeutic agents targeting the neurokinin system.

References

- 1. researchgate.net [researchgate.net]

- 2. Localization of tachykinin binding sites (NK1, NK2, NK3 ligands) in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.uci.edu [chem.uci.edu]

- 4. Enhancement by this compound of the contractions induced by cholinomimetics in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. The action of this compound on the peristaltic reflex of guinea-pig isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Functions of Physalaemin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physalaemin, a potent tachykinin peptide originally isolated from the skin of the South American frog Physalaemus fuscumaculatus, serves as a valuable pharmacological tool for studying the neurokinin-1 (NK1) receptor system.[1] As a close structural and functional analogue of the mammalian neuropeptide Substance P, this compound exhibits a range of biological activities, including potent vasodilation, hypotension, smooth muscle contraction, and stimulation of exocrine gland secretion. This technical guide provides an in-depth overview of the core biological functions of this compound, its mechanism of action, and detailed experimental protocols for its study.

Introduction

This compound is an undecapeptide with the amino acid sequence pGlu-Ala-Asp-Pro-Asn-Lys-Phe-Tyr-Gly-Leu-Met-NH2.[1] It belongs to the tachykinin family of peptides, which are characterized by a common C-terminal sequence, -Phe-X-Gly-Leu-Met-NH2. This conserved region is crucial for their biological activity. This compound exerts its effects primarily through the activation of the NK1 receptor, a member of the G protein-coupled receptor (GPCR) superfamily. Due to its high affinity and selectivity for the NK1 receptor, this compound is widely used in research to investigate the physiological and pathological roles of this receptor system.

Mechanism of Action: The NK1 Receptor Signaling Pathway

This compound's biological effects are initiated by its binding to and activation of the NK1 receptor. This interaction triggers a cascade of intracellular signaling events mediated by the Gq alpha subunit of the heterotrimeric G protein.

Signaling Cascade

Upon binding of this compound to the NK1 receptor, a conformational change in the receptor induces the exchange of GDP for GTP on the associated Gαq subunit. This activation causes the dissociation of the Gαq-GTP complex from the Gβγ dimer. The activated Gαq-GTP then stimulates the membrane-bound enzyme phospholipase C (PLC).

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 Pathway: IP3, a soluble molecule, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.

-

DAG Pathway: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).

The increase in intracellular Ca2+ and the activation of PKC lead to a variety of cellular responses, including smooth muscle contraction, secretion, and neurotransmission, which are characteristic of this compound's physiological effects.

This compound-NK1 Receptor Signaling Pathway.

Core Biological Functions and Quantitative Data

This compound elicits a variety of pronounced physiological effects. The following sections detail these functions and present available quantitative data in a structured format.

Vasodilation and Hypotension

One of the most prominent effects of this compound is its potent vasodilatory action, which leads to a rapid and significant drop in arterial blood pressure.[1] This effect is primarily mediated by the relaxation of vascular smooth muscle.

| Parameter | Species | Tissue/Preparation | Value | Reference |

| Hypotensive Effect | Various | In vivo | Potent hypotensive agent | [1] |

Smooth Muscle Contraction

This compound is a potent stimulator of extravascular smooth muscle contraction in various organs, including the gastrointestinal tract and respiratory system.[2][3]

| Parameter | Species | Tissue | Value (EC50/Potency) | Reference |

| Contractile Potency | Rabbit | Iris Sphincter Muscle | ~5 times more potent than Substance P | [2] |

| Contractile Response | Guinea Pig | Ileum | Potent contractile agent | [4][5] |

Stimulation of Salivary Secretion

This compound is a powerful sialagogue, inducing copious salivation.[1][6] This action is a result of its stimulatory effect on salivary gland acinar cells.

| Parameter | Species | Gland | Observation | Reference |

| Salivary Flow Rate | Rat | Submaxillary & Parotid | Powerful stimulant of fluid secretion | [7][8] |

| Saliva Composition | Rat | Mandibular & Sublingual | Poorer in Na+ and K+ compared to acetylcholine-evoked saliva | [7] |

Receptor Binding Affinity

This compound exhibits high affinity for the NK1 receptor. This interaction is typically quantified by the dissociation constant (Kd), which represents the concentration of the ligand at which half of the receptors are occupied at equilibrium.

| Parameter | Preparation | Radioligand | Kd Value (nM) | Reference |

| Binding Affinity | Rat brain membrane | [3H]-[Sar9,Met(O2)11]-SP | 1.4 ± 0.5 | [9] |

| Binding Affinity | Transfected CHO cells (rat NK1 receptor) | [3H]Substance P | 0.33 ± 0.13 | [10] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the biological functions of this compound.

Radioligand Binding Assay for NK1 Receptor Affinity

This protocol outlines the determination of the binding affinity of this compound for the NK1 receptor using a competitive radioligand binding assay.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Some characterization of the responses to substance P and other tachykinins in rabbit iris sphincter muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A specific substance P antagonist blocks smooth muscle contractions induced by non-cholinergic, non-adrenergic nerve stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enhancement by this compound of the contractions induced by cholinomimetics in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The action of this compound on the peristaltic reflex of guinea-pig isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of this compound and related polypeptides on salivary secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The action of this compound on electrolyte excretion by the mandibular and sublingual salivary glands of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of this compound and related polypeptides on salivary secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Interaction of the substance P receptor antagonist RP 67580 with the rat brain NK1 receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Physalaemin's Mechanism of Action: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the mechanism of action of physalaemin, a potent tachykinin peptide. Tailored for researchers, scientists, and drug development professionals, this document details the molecular interactions, signaling cascades, and physiological effects of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Core Concepts: this compound as a Tachykinin Agonist

This compound is a naturally occurring undecapeptide first isolated from the skin of the frog Physalaemus fuscumaculatus.[1] It is a member of the tachykinin family of neuropeptides, sharing structural and functional similarities with mammalian tachykinins such as Substance P (SP).[2] Like other tachykinins, this compound exerts a variety of physiological effects, including potent vasodilation, hypotension, and stimulation of salivary secretion.[1][2] Its primary mechanism of action involves the potent and selective agonism of the Neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR).[2]

Receptor Binding and Affinity

This compound exhibits a high affinity for the NK1 receptor. The binding of this compound to the NK1 receptor is a critical initiating event for its biological activity. Quantitative analysis of this interaction is typically performed through radioligand binding assays.

Table 1: Quantitative Data on this compound-NK1 Receptor Binding

| Parameter | Value | Cell/Tissue Type | Reference |

| EC50 (Contraction) | 9 nM | Rat Urinary Bladder | [3] |

| Relative Potency vs. Substance P (Contraction) | ~5 times more potent | Rabbit Iris Sphincter Muscle | [4] |

| Relative Potency vs. Eledoisin (Contraction) | Approximately equipotent | Rabbit Iris Sphincter Muscle | [4] |

| Relative Potency vs. Neurokinin A (Contraction) | ~2% of NKA activity | Porcine Detrusor Strips | [5] |

Signaling Pathway

Upon binding to the NK1 receptor, this compound induces a conformational change in the receptor, leading to the activation of a heterotrimeric G-protein of the Gq/11 family. This initiates a well-defined intracellular signaling cascade.

G-protein Coupling and PLC Activation

The activated alpha subunit of the Gq/11 protein (Gαq) stimulates the membrane-bound enzyme Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Second Messenger Signaling

-

Inositol 1,4,5-trisphosphate (IP3): As a small, water-soluble molecule, IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER). This binding triggers the release of stored calcium ions (Ca2+) from the ER into the cytosol.

-

Diacylglycerol (DAG): DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium levels, activates Protein Kinase C (PKC). PKC is a serine/threonine kinase that phosphorylates a variety of downstream target proteins, leading to a cascade of cellular responses.

Downstream Effects

The increase in intracellular calcium and the activation of PKC are central to the physiological effects of this compound. These include, but are not limited to, the contraction of smooth muscle cells, secretion from exocrine glands, and modulation of neuronal activity. The sustained contractile response to this compound is highly dependent on extracellular calcium influx.[4]

Signaling Pathway Diagram

Caption: this compound-induced NK1 receptor signaling cascade.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and receptor density (Bmax) of this compound for the NK1 receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize tissues or cells expressing the NK1 receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at a low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

-

-

Binding Reaction:

-

In a 96-well plate, add a fixed amount of membrane preparation (e.g., 10-50 µg of protein) to each well.

-

For saturation binding, add increasing concentrations of a radiolabeled ligand (e.g., [³H]-Substance P or a radiolabeled this compound analog) to the wells.

-

For competition binding, add a fixed concentration of the radiolabeled ligand and increasing concentrations of unlabeled this compound.

-

To determine non-specific binding, add a high concentration of an unlabeled NK1 receptor antagonist (e.g., aprepitant) to a set of wells.

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection and Analysis:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression analysis to determine Kd, Bmax (for saturation) or Ki (for competition) values.

-

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a typical radioligand binding assay.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the application of this compound.

Methodology:

-

Cell Culture and Dye Loading:

-

Culture cells endogenously or recombinantly expressing the NK1 receptor on black-walled, clear-bottom 96-well plates.

-

On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

-

Compound Addition and Fluorescence Measurement:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence of the cells.

-

Automatically inject the this compound solutions into the wells while continuously monitoring the fluorescence intensity.

-

Record the fluorescence signal over time to capture the transient increase in intracellular calcium.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) or the ratio of fluorescence at different wavelengths (for ratiometric dyes).

-

Plot the peak fluorescence response against the concentration of this compound.

-

Use a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 value for this compound-induced calcium mobilization.

-

Experimental Workflow: Calcium Mobilization Assay

Caption: Workflow for a fluorescence-based calcium mobilization assay.

Inositol Phosphate Accumulation Assay

This assay quantifies the production of inositol phosphates (IPs), the direct downstream products of PLC activation, in response to this compound.

Methodology:

-

Cell Labeling:

-

Culture cells expressing the NK1 receptor in the presence of [³H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

-

-

Stimulation and Lysis:

-

Wash the cells to remove unincorporated [³H]-myo-inositol.

-

Pre-incubate the cells with a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

-

Stimulate the cells with various concentrations of this compound for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding a cold acid (e.g., perchloric acid or trichloroacetic acid) to lyse the cells and precipitate proteins.

-

-

Separation of Inositol Phosphates:

-

Neutralize the cell lysates.

-

Separate the [³H]-inositol phosphates from other radiolabeled compounds using anion-exchange chromatography. A common method involves using Dowex resin columns.

-

Elute the different IP species (IP1, IP2, IP3) with increasing concentrations of a salt solution (e.g., ammonium formate).

-

-

Detection and Analysis:

-

Collect the eluted fractions and measure the radioactivity in each fraction using a scintillation counter.

-

Sum the radioactivity of the IP fractions to determine the total IP accumulation.

-

Plot the total IP accumulation against the concentration of this compound and determine the EC50 value.

-

Smooth Muscle Contraction Assay

This ex vivo assay directly measures the physiological effect of this compound on smooth muscle tissue.

Methodology:

-

Tissue Preparation:

-

Dissect a smooth muscle-containing tissue (e.g., guinea pig ileum, rat urinary bladder, or rabbit iris sphincter) and place it in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

-

Cut the tissue into strips or rings of appropriate size.

-

-

Organ Bath Setup:

-

Mount the tissue strips in an organ bath containing the physiological salt solution, maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O₂ / 5% CO₂).

-

Connect one end of the tissue to a fixed hook and the other end to an isometric force transducer.

-

Allow the tissue to equilibrate under a slight resting tension for a period of time (e.g., 60 minutes), with regular washes.

-

-

Contraction Measurement:

-

Record the baseline tension of the muscle strip.

-

Add increasing concentrations of this compound to the organ bath in a cumulative or non-cumulative manner.

-

Record the increase in tension (contraction) after each addition until a maximal response is achieved.

-

-

Data Analysis:

-

Measure the peak tension developed at each concentration of this compound.

-

Express the contraction as a percentage of the maximal response.

-

Plot the percentage of maximal contraction against the logarithm of the this compound concentration.

-

Determine the EC50 value and the maximum effect (Emax) from the concentration-response curve.

-

Conclusion

This compound is a powerful pharmacological tool for studying the NK1 receptor and its associated signaling pathways. Its high potency and specific mechanism of action make it an invaluable agent in research aimed at understanding the physiological and pathophysiological roles of the tachykinin system. The experimental protocols detailed in this guide provide a robust framework for investigating the multifaceted actions of this compound and for the discovery and characterization of novel modulators of the NK1 receptor.

References

- 1. Structure and pharmacological actions of this compound, the main active polypeptide of the skin of Physalaemus fuscumaculatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. GR 73,632 and [Glu(OBzl)11]substance P are selective agonists for the septide-sensitive tachykinin NK1 receptor in the rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Some characterization of the responses to substance P and other tachykinins in rabbit iris sphincter muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Physalaemin: A Technical Guide to its Sialagogue and Vasodilator Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physalaemin, a tachykinin peptide originally isolated from the skin of the South American frog Physalaemus fuscumaculatus, is a potent pharmacological agent with well-documented sialagogue and vasodilator effects. This technical guide provides an in-depth overview of the mechanisms of action, signaling pathways, and experimental methodologies related to these two key physiological activities. Quantitative data from seminal studies are presented in a structured format to facilitate comparative analysis. Detailed experimental protocols for assessing sialagogue and vasodilator activity are provided, along with visualizations of the underlying signaling cascades and experimental workflows to support researchers in the fields of pharmacology, physiology, and drug development.

Introduction

This compound belongs to the tachykinin family of neuropeptides, which also includes Substance P and Neurokinin A. Like other tachykinins, it exerts its biological effects through the activation of specific G-protein coupled receptors, primarily the Neurokinin-1 (NK1) receptor. Its potent actions as both a stimulant of salivary secretion (sialagogue) and a dilator of blood vessels (vasodilator) have made it a valuable tool for studying physiological processes and a potential lead compound for therapeutic development. This document serves as a comprehensive resource for understanding and investigating the dual actions of this compound.

Mechanism of Action: The Neurokinin-1 Receptor Signaling Pathway

This compound's sialagogue and vasodilator effects are predominantly mediated through the activation of the NK1 receptor, a G-protein coupled receptor (GPCR). The binding of this compound to the NK1 receptor initiates a cascade of intracellular events, primarily through the Gq alpha subunit of the associated heterotrimeric G-protein.

Signaling Pathway Diagram

The activation of the NK1 receptor by this compound triggers the following signaling cascade:

This compound as a Sialagogue

This compound is a potent stimulant of salivary gland secretion, affecting both the volume and electrolyte composition of saliva.[1]

Quantitative Data on Sialagogue Effects

The following tables summarize quantitative data on the sialagogue effects of this compound from studies on rats.

Table 1: Effect of this compound on Salivary Flow Rate in Rats

| Tachykinin | Relative Potency in Eliciting Salivation |

| This compound | Most Potent |

| Substance P | Less potent than this compound |

| Eledoisin | Less potent than Substance P |

| Kassinin | Less potent than Eledoisin |

| Arg-SK-(1-10) | Less potent than Kassinin |

| SK-(1-10) | Less potent than Arg-SK-(1-10) |

| SK-(3-10) | Less potent than SK-(1-10) |

| SK-(6-10) | No activity |

| Data from a comparative study on the effects of various tachykinins on salivation in rats.[2] |

Table 2: Effect of this compound on Salivary Electrolyte Concentration in Rat Sublingual Gland

| Parameter | Acetylcholine-evoked Saliva | This compound-evoked Saliva |

| Sodium (Na⁺) Concentration | Increases with flow rate | Much lower concentration, falls with increasing flow rate |

| Potassium (K⁺) Concentration | Qualitatively similar pattern | Poorer in potassium |

| Qualitative and quantitative differences in electrolyte excretion in response to this compound compared to acetylcholine.[3] |

A study on the isolated main excretory duct of the rabbit mandibular gland showed that this compound at a concentration of 4 x 10⁻⁸ mol/L caused a marked increase in ductal Na⁺ transport.[4]

Experimental Protocol: Measurement of this compound-Induced Salivation in Rats

This protocol outlines a method for quantifying the sialagogue effect of this compound in an in vivo rat model.

Objective: To measure the dose-dependent effect of this compound on salivary flow rate and composition.

Materials:

-

Male Wistar rats (250-300g)

-

Anesthetic (e.g., sodium pentobarbital)

-

This compound solutions of varying concentrations

-

Saline (vehicle control)

-

Polyethylene tubing for duct cannulation

-

Micropipettes or pre-weighed cotton swabs for saliva collection

-

Analytical equipment for electrolyte analysis (e.g., flame photometer)

Procedure:

-

Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.

-

Surgically expose the salivary ducts (e.g., Wharton's duct for the submandibular gland).

-

Carefully cannulate the selected duct with fine polyethylene tubing.

-

Administer this compound intravenously (i.v.) or via close-arterial infusion at various doses. A vehicle control (saline) should also be administered.

-

Collect saliva from the cannula into pre-weighed collection tubes or onto pre-weighed cotton swabs at timed intervals.

-

Determine the volume of saliva secreted per unit of time (flow rate), typically expressed as µl/min/g of gland tissue.

-

Analyze the collected saliva for electrolyte concentrations (Na⁺, K⁺, etc.) using appropriate analytical methods.

-

Plot dose-response curves for salivary flow rate and electrolyte concentrations.

Experimental Workflow Diagram

This compound as a Vasodilator

This compound is a potent vasodilator, causing relaxation of vascular smooth muscle and a subsequent decrease in blood pressure.

Quantitative Data on Vasodilator Effects

Experimental Protocol: Aortic Ring Assay for Vasodilation

This protocol describes an ex vivo method to assess the vasodilator effect of this compound using isolated rat aortic rings.

Objective: To determine the dose-dependent vasodilator effect of this compound on pre-constricted aortic rings.

Materials:

-

Male Wistar rats (250-300g)

-

Krebs-Henseleit solution

-

Phenylephrine (or other vasoconstrictor, e.g., KCl)

-

This compound solutions of varying concentrations

-

Organ bath system with force transducers

-

Data acquisition system

Procedure:

-

Humanely euthanize the rat and dissect the thoracic aorta.

-

Clean the aorta of adherent connective and fatty tissue and cut it into rings of 2-3 mm in width.

-

Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

-

Allow the rings to equilibrate under a resting tension of approximately 1-2 g for at least 60 minutes.

-

Induce a sustained contraction of the aortic rings with a vasoconstrictor such as phenylephrine (e.g., 1 µM).

-

Once a stable contraction plateau is reached, cumulatively add increasing concentrations of this compound to the organ bath.

-

Record the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

-

Plot a dose-response curve and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).

Experimental Workflow Diagram

Conclusion

This compound is a powerful pharmacological tool for investigating tachykinin-mediated physiological processes. Its robust sialagogue and vasodilator effects, mediated through the NK1 receptor and the Gq-PLC-IP3/DAG signaling pathway, are well-established. This technical guide provides researchers and drug development professionals with a foundational understanding of this compound's core activities, along with detailed experimental protocols and data presentation to facilitate further research and development in this area. Future studies focusing on detailed dose-response relationships, particularly for its vasodilator effects, will further enhance our understanding of this potent tachykinin peptide.

References

- 1. The action of this compound on electrolyte excretion by the mandibular and sublingual salivary glands of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of a novel tachykinin, substance K, on salivation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Modification of salivary duct electrolyte transport in rat and rabbit by this compound, VIP, GIP and other enterohormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Glycine-extended adrenomedullin exerts vasodilator effect through amidation in the rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of Physalaemin: A Technical Guide for Researchers

An In-depth Examination of the Chemical Synthesis, Purification, and Biological Signaling of a Potent Tachykinin Peptide

Physalaemin, an undecapeptide first isolated from the skin of the South American frog Physalaemus fuscumaculatus, is a member of the tachykinin family of neuropeptides.[1] Its potent vasodilatory and hypotensive effects, mediated through high-affinity binding to the neurokinin 1 (NK1) receptor, have made it a subject of significant interest in pharmacology and drug development.[1] This technical guide provides a comprehensive overview of the chemical synthesis of this compound, detailing the prevalent solid-phase peptide synthesis (SPPS) methodology, and outlines its biological signaling pathway.

This compound: Structure and Function

The primary structure of this compound is pGlu-Ala-Asp-Pro-Asn-Lys-Phe-Tyr-Gly-Leu-Met-NH2.[1] Like other tachykinins, it plays a role in a variety of physiological processes, including inflammation, pain transmission, and smooth muscle contraction. Its biological activity is primarily exerted through the activation of the NK1 receptor, a G-protein coupled receptor (GPCR).[1]

Chemical Synthesis of this compound

The chemical synthesis of this compound is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method offers significant advantages over traditional solution-phase synthesis, including ease of purification and the ability to automate the process.[2][3] While liquid-phase peptide synthesis (LPPS) is an alternative, SPPS remains the more prevalent technique for peptides of this length.[4][5]

Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis of this compound via SPPS involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). The general workflow is as follows:

Caption: General workflow for the solid-phase synthesis of this compound.

Experimental Protocol: Solid-Phase Synthesis of this compound

This protocol outlines a standard manual SPPS procedure for the synthesis of this compound on a 100 mg scale using a Rink Amide resin, which will yield the C-terminal amide.

Materials:

-

Rink Amide Resin

-

Fmoc-protected amino acids (Fmoc-Met-OH, Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Phe-OH, Fmoc-Lys(Boc)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Pro-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Ala-OH, pGlu-OH)

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Diethyl ether (cold)

-

Acetonitrile

-

Water (HPLC grade)

Procedure:

-

Resin Swelling: Swell 100 mg of Rink Amide resin in NMP for at least 8 hours.[6]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in NMP twice for 10-15 minutes each to remove the Fmoc protecting group.[7]

-

Amino Acid Coupling:

-

In a separate vessel, dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of HBTU in DMF.

-

Add 6 equivalents of DIPEA to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test to ensure completion.

-

-

Washing: After each deprotection and coupling step, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the this compound sequence in the C- to N-terminal direction.

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-